molecular formula C16H16N2O5 B4071086 2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No. B4071086
M. Wt: 316.31 g/mol
InChI Key: YTCJOAXGRCUQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that is commonly known as MPN. It is a synthetic compound that has been widely used in scientific research for its various properties. MPN is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of MPN is not fully understood. However, it is known to bind to proteins and modify their function. MPN has been shown to bind to the active site of enzymes and inhibit their activity. It has also been shown to bind to specific amino acid residues in proteins and modify their function.
Biochemical and Physiological Effects:
MPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. MPN has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

MPN has several advantages for lab experiments. It is a synthetic compound that is readily available and can be synthesized in a laboratory setting. It has fluorescent properties that make it useful for the detection of protein-ligand interactions. However, MPN also has limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well known.

Future Directions

There are several future directions for the study of MPN. One direction is the study of its pharmacokinetics and toxicity in vivo. Another direction is the development of new fluorescent probes based on the structure of MPN. MPN could also be used in the study of protein-protein interactions and the identification of protein domains. Further research could also be carried out to identify new enzyme inhibitors based on the structure of MPN.

Scientific Research Applications

MPN has been widely used in scientific research for its various properties. It has been used as a fluorescent probe for the detection of protein-ligand interactions. MPN has also been used as a photoaffinity labeling agent for the identification of protein targets. It has been used in the study of protein-protein interactions and the identification of protein domains. MPN has also been used in the study of enzyme kinetics and the identification of enzyme inhibitors.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-7-8-12(13(9-11)18(20)21)17-16(19)10-23-15-6-4-3-5-14(15)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCJOAXGRCUQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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